Methyl-ammonium sulfate

Vue d'ensemble

Description

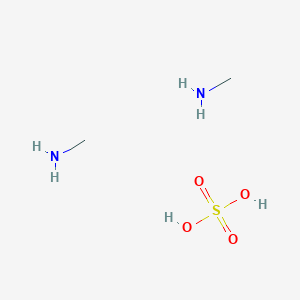

Methyl-ammonium sulfate is a chemical compound with the molecular formula CH7NO4S . It is also known by other names such as Ammonium methyl sulfate, Hydrogénosulfate de méthyle, ammoniate (1:1), Methyl hydrogen sulfate ammoniate (1:1), Methylhydrogensulfatammoniat (1:1), Sulfuric acid, methyl ester ammonium salt, and Sulfuric acid, monomethyl ester, ammonium salt .

Synthesis Analysis

The synthesis of Methyl-ammonium sulfate involves the reaction between sulfur (IV) oxide and aqueous methylamine . This reaction yields “onium” sulfate (CH 3 NH 3) 2 SO 4, which was characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry . The structure of the sulfate is stabilized by a network of NH⋅⋅⋅O hydrogen bonds .Molecular Structure Analysis

The molecular structure of Methyl-ammonium sulfate is characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry . The structure of the sulfate is stabilized by a network of NH⋅⋅⋅O hydrogen bonds .Chemical Reactions Analysis

The reaction between sulfur (IV) oxide and aqueous methylamine yields “onium” sulfate (CH 3 NH 3) 2 SO 4 . This reaction was characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis

Methyl-ammonium sulfate has an average mass of 129.136 Da and a Monoisotopic mass of 129.009583 Da .Applications De Recherche Scientifique

Analytical Chemistry

In analytical chemistry, Methyl-ammonium sulfate is utilized in the Kjeldahl method for the quantitative determination of nitrogen in samples . This method converts organic nitrogen into ammonium sulfate, which is then measured to estimate protein content.

Environmental Science

Methyl-ammonium sulfate plays a role in environmental science by being part of the RENURE products (REcovered Nitrogen from manURE), which are used as substitutes for chemical fertilizers . These products help in increasing resource efficiency and reducing emissions of ammonia and greenhouse gases.

Agriculture

In agriculture, Methyl-ammonium sulfate is used as a nitrogen-based fertilizer and feed additive, promoting animal health and enhancing feed efficiency . It’s particularly beneficial for crops that require large amounts of sulfur, such as cruciferous vegetables and cereals.

Material Science

In material science, Methyl-ammonium sulfate is involved in the production of conductive fabrics through processes like dual-metal electroless deposition . It enhances the air stability and conductivity of materials like cotton fabrics.

Biochemistry

Methyl-ammonium sulfate is commonly used in biochemistry for protein purification and crystallization . It helps in precipitating proteins by salting-out, which is essential for various biochemical analyses.

Pharmacology

In pharmacology, Methyl-ammonium sulfate derivatives, such as quaternary ammonium salts, are used for their antimicrobial properties . They are included in formulations to improve the efficacy or bioperformance of pharmaceutical products.

Industrial Applications

Methyl-ammonium sulfate finds industrial applications as a component in surfactants, which are used in products across various sectors including cosmetics, pharmaceuticals, and agrochemicals .

Medicine

In medical research, Methyl-ammonium sulfate-based compounds are explored for their potential in biomedical applications due to their antimicrobial and anticorrosion properties .

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl-ammonium sulfate, a type of quaternary ammonium salt, primarily targets bacterial cells . It is known for its antimicrobial activity, making it a useful compound in the field of disinfectants .

Mode of Action

The mode of action of Methyl-ammonium sulfate involves its interaction with bacterial cells. The compound is adsorbed onto and penetrates the cell wall of bacteria . Following this, it reacts with lipids or proteins of the cell membrane, resulting in the disorganization of structures and leakage of low molecular weight components .

Biochemical Pathways

The biochemical pathways affected by Methyl-ammonium sulfate are primarily related to the disruption of bacterial cell structures . The compound’s interaction with the cell membrane lipids and proteins leads to structural disorganization, which in turn affects the normal functioning of the bacterial cell .

Pharmacokinetics

It is known that the compound can be prepared using thin-film dispersion with ammonium sulfate solution as hydration solution .

Result of Action

The result of Methyl-ammonium sulfate’s action is the disruption of bacterial cell structures and the leakage of low molecular weight components . This leads to the death of the bacterial cells, thereby exhibiting its antimicrobial properties .

Action Environment

The action of Methyl-ammonium sulfate can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Propriétés

IUPAC Name |

methanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N.H2O4S/c2*1-2;1-5(2,3)4/h2*2H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNOMXXYKHWVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.CN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Sulfuric acid, di(methylamine) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80955302 | |

| Record name | Sulfuric acid--methanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-ammonium sulfate | |

CAS RN |

33689-83-7 | |

| Record name | Sulfuric acid, di(methylamine) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--methanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylamine sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-methyl-1 oleoylamido-2 oleylimidazoline methyl ammonium sulfate in the cleaning agent formulation?

A1: While the abstract [] does not explicitly detail the specific mechanism of action for 1-methyl-1 oleoylamido-2 oleylimidazoline methyl ammonium sulfate, its inclusion likely contributes to the cleaning agent's effectiveness in several ways:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)